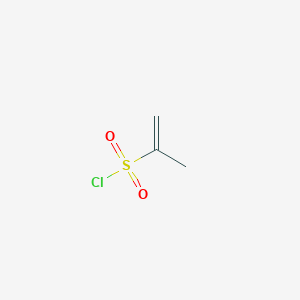
1-(3-(2-Oxopiperidin-1-yl)phenyl)-3-(o-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-(2-Oxopiperidin-1-yl)phenyl)-3-(o-tolyl)urea, also known as OTUD-6, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. OTUD-6 belongs to the class of small molecule inhibitors that target deubiquitinases (DUBs), which are enzymes that play a crucial role in the regulation of various cellular processes.
Scientific Research Applications
Urea Biosensors and Detection
Urea biosensors are developed for detecting and quantifying urea concentration, which is crucial in medical diagnostics and environmental monitoring. These biosensors utilize enzymes like urease for urea detection, indicating urea's significant role in diagnosing diseases related to nitrogen metabolism and in various fields such as fisheries, dairy, and agriculture. This emphasizes the importance of urea in developing sensitive and selective biosensors for health and environmental applications (Botewad et al., 2021).
Agriculture and Nitrogen Cycle
Urea is widely used in agriculture as a nitrogen fertilizer. The efficacy and environmental impact of urea-based fertilizers are subjects of ongoing research. Studies focus on minimizing the negative effects of urea fertilization, such as ammonia volatilization and nitrous oxide emissions, by developing urease inhibitors. These advancements aim to improve nitrogen use efficiency and reduce environmental pollution, highlighting urea's central role in sustainable agriculture practices (Bremner, 1995).
Drug Design and Medical Research
Ureas serve as key functional groups in drug design due to their unique hydrogen bonding capabilities. They are incorporated into small molecules exhibiting a wide range of bioactivities, demonstrating their utility in modulating selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules. This underscores the role of urea and its derivatives in medicinal chemistry, offering insights into the development of new therapeutic agents (Jagtap et al., 2017).
Environmental and Industrial Applications
The environmental role of urea in microbial metabolism is crucial for soil fertility and the nitrogen cycle. Microorganisms that possess urease enzymes contribute to soil enrichment by degrading urea into usable forms of nitrogen for plants. This biological process is essential for nutrient recycling within ecosystems, indicating urea's significance in maintaining soil health and supporting agricultural productivity (Hasan, 2000).
Biotechnological Implications
Cyanobacteria research reveals the potential for urea transport and catabolism in biotechnological applications, particularly in photosynthetic production processes. Exploiting cyanobacteria's ability to utilize urea as a nitrogen source could enhance the efficiency of bioproduction processes, offering a sustainable approach to producing industrial chemicals while treating wastewater polluted with urea (Veaudor et al., 2019).
properties
IUPAC Name |
1-(2-methylphenyl)-3-[3-(2-oxopiperidin-1-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-14-7-2-3-10-17(14)21-19(24)20-15-8-6-9-16(13-15)22-12-5-4-11-18(22)23/h2-3,6-10,13H,4-5,11-12H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZFQNHEFWNVGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC(=CC=C2)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(2-Oxopiperidin-1-yl)phenyl)-3-(o-tolyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/no-structure.png)

![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2H-chromene-3-carboxamide](/img/structure/B2810772.png)




![3-{[(4-Fluorophenyl)sulfonyl]amino}thiophene-2-carboxylic acid](/img/structure/B2810779.png)
![7-[1-(3-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2810780.png)


![1-((2-chloro-6-fluorobenzyl)thio)-4-(2-ethoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2810789.png)
![6-Oxa-2lambda6-thia-9-azaspiro[4.6]undecane 2,2-dioxide;hydrochloride](/img/structure/B2810790.png)
